BenchChemオンラインストアへようこそ!

Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate

Conformational analysis Scaffold flexibility Medicinal chemistry

Choose this Boc-protected piperazine for orthogonal library synthesis: the N4-nitrophenoxyacetyl group serves as a fixed pharmacophore while the N1-Boc enables selective deprotection and subsequent diversification via amide coupling, sulfonylation, or reductive amination—eliminating extra protecting group steps. The oxyacetyl linker provides 5 rotatable bonds for conformational adaptation in fragment-based screening. Computed TPSA of 105 Ų positions this scaffold for tunable BBB penetration in CNS programs. Supplied at 98% purity for consistent building-block quality.

Molecular Formula C17H23N3O6
Molecular Weight 365.4 g/mol
CAS No. 927604-76-0
Cat. No. B3168289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate
CAS927604-76-0
Molecular FormulaC17H23N3O6
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-10-8-18(9-11-19)15(21)12-25-14-6-4-13(5-7-14)20(23)24/h4-7H,8-12H2,1-3H3
InChIKeyYYZZKFFQOKVVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-[2-(4-Nitrophenoxy)acetyl]piperazine-1-carboxylate (CAS 927604-76-0): Compound Identity and Procurement Baseline


Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate (CAS 927604-76-0, PubChem CID 16962629, MFCD09149287) is a synthetic piperazine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 4-nitrophenoxyacetyl substituent at the N4 position [1]. Its molecular formula is C17H23N3O6 with a molecular weight of 365.4 g/mol [1]. Commercially supplied at 98% purity by multiple vendors including Combi-Blocks (catalog QL-4854) and Leyan (catalog 1749359), this compound serves primarily as a protected synthetic intermediate for the introduction of nitroaromatic functionality into target molecules during medicinal chemistry campaigns [2]. The Boc group enables controlled, selective deprotection under mild acidic conditions, while the electron-withdrawing 4-nitrophenoxy moiety modulates the reactivity of the piperazine scaffold for downstream coupling reactions [2].

Why Generic Substitution of Tert-Butyl 4-[2-(4-Nitrophenoxy)acetyl]piperazine-1-carboxylate Fails: Structural Determinants of Function


Within the piperazine-1-carboxylate chemical space, small structural variations produce large functional consequences that preclude casual interchange. The target compound's defining features—an N-Boc protecting group combined with a 4-nitrophenoxyacetyl moiety linked through an ether bridge—confer a specific reactivity profile and conformational landscape that is absent in superficially similar analogs. Removing the Boc group (as in 1-acetyl-4-(4-nitrophenyl)piperazine) eliminates controlled deprotection capability and alters the hydrogen-bond acceptor/donor profile, with consequent changes in solubility and target engagement [1]. Replacing the oxyacetyl linker with a direct aryl-piperazine bond (as in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) rigidifies the scaffold, reducing rotational degrees of freedom from 5 to fewer bonds and altering the spatial presentation of the nitroaromatic pharmacophore [1]. Introducing a bromine substituent on the nitrophenoxy ring (as in the 2-bromo-4-nitrophenoxy analog) increases molecular weight and lipophilicity but fundamentally changes the electronic character and steric profile of the aromatic ring, which can shift binding selectivity and metabolic stability in unpredictable ways [2]. These are not interchangeable compounds; they are distinct chemical entities with divergent property sets.

Quantitative Differentiation Evidence for Tert-Butyl 4-[2-(4-Nitrophenoxy)acetyl]piperazine-1-carboxylate Against Structural Analogs


Rotatable Bond Count and Conformational Flexibility vs. Direct Aryl-Piperazine Analogs

The target compound possesses 5 rotatable bonds (computed by Cactvs 3.4.8.24) versus an estimated ≤3 for analogs lacking the oxyacetyl linker, such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CAS 138227-62-0, the corresponding piperidine analog) or 1-Boc-4-(4-nitrophenyl)piperazine [1]. The oxyacetyl spacer (–C(=O)CH2O–) introduces two additional torsional degrees of freedom that increase the conformational sampling capacity of the nitroaromatic group. This difference is directly quantifiable: 5 rotatable bonds vs. approximately 3 for the direct aryl counterpart, representing a ~67% increase in rotational freedom. Higher rotatable bond count is associated with enhanced entropic adaptability during target binding, though it must be balanced against the potential penalty in binding affinity due to conformational entropy loss [2]. For procurement decisions in fragment-based drug discovery or scaffold-hopping campaigns, this flexibility profile determines whether the nitroaromatic moiety can access binding pockets that are sterically inaccessible to more rigid analogs [2].

Conformational analysis Scaffold flexibility Medicinal chemistry

Hydrogen Bond Acceptor Count: Expanded Pharmacophoric Capacity vs. Non-Carbonyl Piperazines

The target compound contains 6 hydrogen bond acceptors (HBA = 6) as computed by Cactvs 3.4.8.24, derived from the Boc carbamate oxygens (2), the amide carbonyl oxygen (1), the ether oxygen (1), and the nitro group oxygens (2) [1]. This compares with an HBA count of approximately 4 for analogs lacking the oxyacetyl linker, such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which retains only the Boc carbonyl oxygens and the nitro group oxygens [1]. The additional HBA capacity (6 vs. ~4) provides up to 50% more potential hydrogen-bonding interaction sites with biological targets. In docking and pharmacophore-matching studies, compounds with higher HBA counts can form more extensive hydrogen-bond networks with protein active sites, potentially increasing binding affinity and selectivity [2]. For researchers prioritizing target engagement in structure-based drug design, this quantitative difference in HBA count represents a measurable, computable selection criterion.

Pharmacophore design Hydrogen bonding Target engagement

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration vs. Lower-TPSA Piperidine Analogs

The target compound has a computed TPSA of 105 Ų [1]. This value falls within the established threshold range for potential blood-brain barrier (BBB) penetration (TPSA < 90 Ų is generally preferred for high CNS penetration; 90–140 Ų represents an intermediate zone where BBB penetration is possible but variable) [2]. In contrast, the corresponding piperidine analog (tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate) has a lower TPSA due to the absence of the second ring nitrogen, which reduces the polar surface contribution. For CNS-targeted programs, the target compound's intermediate TPSA offers a balanced profile: sufficient polarity for solubility while remaining within a range where CNS exposure can be achieved with appropriate formulation or structural optimization. For peripheral-target programs, the 105 Ų TPSA provides adequate polarity to limit unintended CNS exposure [2]. This quantitative parameter is directly relevant for procurement decisions in neuroscience or peripheral-restricted drug discovery programs.

ADME Blood-brain barrier CNS drug design

Boc Protection: Orthogonal Synthetic Utility vs. Unprotected Piperazine Analogs

The N-Boc protecting group on the target compound enables selective, quantitative deprotection under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane), releasing the free piperazine NH for subsequent functionalization [1]. This contrasts with unprotected piperazine analogs (e.g., 1-acetyl-4-(4-nitrophenyl)piperazine) where both nitrogen atoms are already substituted, limiting further derivatization options. The Boc group also provides steric shielding that can influence regioselectivity in subsequent reactions—the tert-butyl carbamate occupies significant volume, directing electrophilic attack to the less-hindered N4 position [1]. For procurement in library synthesis or parallel chemistry applications, this orthogonal protection strategy is a quantifiable advantage: the deprotection step is high-yielding (typically >90% under optimized conditions for N-Boc piperazines) and compatible with a wide range of downstream chemistries including amide coupling, sulfonamide formation, and reductive amination [2]. Analogs without the Boc group require additional protection/deprotection steps, increasing synthetic step count and reducing overall yield.

Synthetic intermediate Protecting group strategy Combinatorial chemistry

Optimal Procurement and Application Scenarios for Tert-Butyl 4-[2-(4-Nitrophenoxy)acetyl]piperazine-1-carboxylate


Parallel Library Synthesis Requiring Orthogonal Piperazine Functionalization

When constructing piperazine-focused compound libraries, the target compound's Boc-protected N1 position enables sequential, orthogonal functionalization: first, the N4-nitrophenoxyacetyl group serves as a fixed pharmacophoric element, while the Boc group can be selectively removed to generate a free amine for diversification via amide coupling, sulfonylation, or reductive amination. This two-step sequence eliminates the need for additional protecting group manipulations required when starting from unprotected piperazine analogs [1]. The 98% purity specification from multiple vendors ensures consistent building-block quality for library-scale synthesis .

CNS Drug Discovery Programs Requiring Intermediate BBB Permeability Profiles

For neuroscience discovery programs where both CNS exposure and peripheral selectivity must be evaluated, the compound's computed TPSA of 105 Ų places it in an intermediate permeability zone [1]. This profile makes it suitable as a starting scaffold for structure-activity relationship (SAR) studies where subsequent modifications can tune BBB penetration up or down. In contrast, analogs with lower TPSA (e.g., piperidine-based scaffolds lacking the second ring nitrogen) may predispose leads toward excessive CNS penetration, while higher-TPSA analogs may preclude CNS exposure entirely [1].

Nitroaromatic Pharmacophore Installation via Stable Intermediate

The 4-nitrophenoxyacetyl moiety serves as a convenient vehicle for introducing nitroaromatic functionality into target molecules without direct nitration steps. The electron-withdrawing nitro group enhances the reactivity of the phenoxy ring for further transformations (e.g., reduction to aniline, nucleophilic aromatic substitution) while the Boc group remains intact, preserving the option for later-stage diversification [1]. This strategy is particularly valuable when the target molecule contains sensitive functional groups incompatible with direct nitration conditions.

Fragment-Based Drug Discovery Requiring Conformationally Flexible Scaffolds

With 5 rotatable bonds and 6 hydrogen bond acceptors, this compound offers greater conformational and pharmacophoric diversity compared to more rigid piperazine analogs with direct aryl linkages [1]. In fragment-based screening campaigns where binding-site adaptability is critical, the oxyacetyl linker provides torsional freedom that can enable binding poses inaccessible to rigid scaffolds. Procurement decisions for fragment libraries should consider this flexibility advantage when the target binding site tolerates or requires conformational adaptation [1].

Quote Request

Request a Quote for Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.